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Compound of Interest

Compound Name: Ranalexin

Cat. No.: B141904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression, purification, and

characterization of recombinant Ranalexin, a potent antimicrobial peptide, using an

Escherichia coli expression system. The protocols detailed below are based on established

methods for producing a thioredoxin-ranalexin fusion protein, which facilitates high-yield

production and simplified purification.

Introduction to Ranalexin
Ranalexin is a 20-amino acid antimicrobial peptide originally isolated from the skin of the

American bullfrog, Rana catesbeiana. It exhibits broad-spectrum activity against various

pathogens, including Gram-positive and Gram-negative bacteria, and has also demonstrated

cytotoxic effects on cancer cells. Its mechanism of action is primarily attributed to the disruption

of microbial cell membranes. The production of recombinant Ranalexin in E. coli offers a

scalable and cost-effective method for obtaining large quantities of the peptide for research and

potential therapeutic applications.
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Parameter Value Reference

Expression System
pET32c(+) vector in E. coli

BL21 (DE3)

Fusion Partner Thioredoxin (Trx)

Purification Method
Two-step Affinity

Chromatography

Final Yield ~1 mg/L of culture

Table 2: Biological Activity of Recombinant Ranalexin
Organism/Cell Line Assay Result (µg/mL) Reference

Staphylococcus

aureus
MIC 8 - 128

Streptococcus

pyogenes
MIC 8 - 128

Escherichia coli MIC 8 - 128

Multidrug-resistant S.

aureus
MIC 8 - 128

HeLa (human cervical

cancer)
IC₅₀ 13 - 15

COS7 (monkey kidney

fibroblast)
IC₅₀ 13 - 15

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols
Gene Synthesis and Cloning
The coding sequence for mature Ranalexin should be chemically synthesized with codon

optimization for E. coli expression. The synthesized gene is then cloned into the pET32c(+)
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expression vector. This vector is designed to express the target protein as a fusion with

thioredoxin, which includes an N-terminal His-tag for purification.

Expression of Thioredoxin-Ranalexin Fusion Protein
This protocol outlines the steps for expressing the Trx-Ranalexin fusion protein in E. coli BL21

(DE3).

Materials:

pET32c(+)-Ranalexin plasmid

E. coli BL21 (DE3) competent cells

Luria-Bertani (LB) medium

Ampicillin (100 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transform the pET32c(+)-Ranalexin plasmid into E. coli BL21 (DE3) competent cells and

plate on LB agar containing ampicillin. Incubate overnight at 37°C.

Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at

37°C with shaking.

Inoculate 1 L of LB medium with ampicillin with the overnight culture and grow at 37°C with

shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to incubate the culture at a reduced temperature, such as 16-25°C, for 12-16 hours

with shaking. This helps to improve the solubility of the fusion protein.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C until purification.
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Purification of Recombinant Ranalexin
A two-step affinity chromatography process is recommended for the purification of the His-

tagged Trx-Ranalexin fusion protein.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Ni-NTA Agarose resin

Protocol:

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the supernatant onto the column.

Wash the column with Wash Buffer to remove non-specifically bound proteins.

Elute the Trx-Ranalexin fusion protein with Elution Buffer. Collect the fractions.

Step 2: Size-Exclusion Chromatography (SEC) (Optional Polishing Step)

For higher purity, the eluted fractions from the IMAC step can be further purified by SEC to

remove any remaining contaminants and aggregates.

Cleavage of the Fusion Tag and Final Purification
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The thioredoxin tag can be removed by enzymatic cleavage, for example, using an

enterokinase, which recognizes a specific cleavage site engineered in the pET32c(+) vector.

Protocol:

Dialyze the purified fusion protein against a cleavage buffer compatible with the chosen

protease.

Add the protease to the fusion protein and incubate according to the manufacturer's

instructions.

The cleaved Ranalexin can be separated from the thioredoxin tag and the protease by a

second round of Ni-NTA affinity chromatography (the His-tagged thioredoxin will bind to the

resin) or by reverse-phase HPLC.

Antimicrobial Activity Assay (Minimum Inhibitory
Concentration - MIC)
Protocol:

Prepare a twofold serial dilution of the purified recombinant Ranalexin in a 96-well microtiter

plate.

Inoculate each well with a standardized suspension of the test bacterium.

Incubate the plate at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the peptide that completely inhibits the

visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)
Protocol:

Seed HeLa or COS7 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of recombinant Ranalexin and incubate for a

specified period (e.g., 24-48 hours).
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Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan

crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the IC₅₀ value, which is the concentration of Ranalexin that causes a 50%

reduction in cell viability.
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Caption: Experimental workflow for recombinant Ranalexin production.
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Caption: General mechanism of action of Ranalexin on bacterial cells.
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To cite this document: BenchChem. [Application Notes and Protocols for Recombinant
Ranalexin Expression in E. coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141904#recombinant-ranalexin-expression-in-e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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